molecular formula C11H8F3NO B13888032 Quinoline, 7-methoxy-4-(trifluoromethyl)-

Quinoline, 7-methoxy-4-(trifluoromethyl)-

Cat. No.: B13888032
M. Wt: 227.18 g/mol
InChI Key: BPPGMEDRCQQOMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 7-methoxy-4-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a trifluoromethyl group. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions .

Industrial Production Methods

Industrial production of fluorinated quinolines often involves large-scale cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 7-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 7-methoxy-4-(trifluoromethyl)- is unique due to the presence of both a methoxy group and a trifluoromethyl group on the quinoline ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

7-methoxy-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3NO/c1-16-7-2-3-8-9(11(12,13)14)4-5-15-10(8)6-7/h2-6H,1H3

InChI Key

BPPGMEDRCQQOMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C(F)(F)F

Origin of Product

United States

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